molecular formula C17H17FN2O2 B2809436 N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 477870-44-3

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2809436
CAS No.: 477870-44-3
M. Wt: 300.333
InChI Key: SDYZKGCXMKORHK-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrole ring substituted with a cyclopentyl group, a fluorobenzoyl group, and a carboxamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclopentyl Substitution: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where the pyrrole ring reacts with cyclopentyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrole ring or the benzoyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.

    N-cyclopentyl-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide: Similar structure with a methyl group instead of a fluorine atom.

    N-cyclopentyl-4-(2-nitrobenzoyl)-1H-pyrrole-2-carboxamide: Similar structure with a nitro group instead of a fluorine atom.

Uniqueness

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c18-14-8-4-3-7-13(14)16(21)11-9-15(19-10-11)17(22)20-12-5-1-2-6-12/h3-4,7-10,12,19H,1-2,5-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYZKGCXMKORHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CN2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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